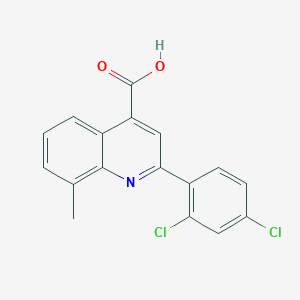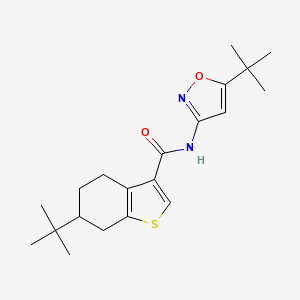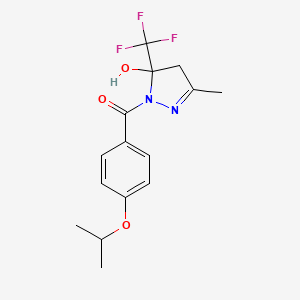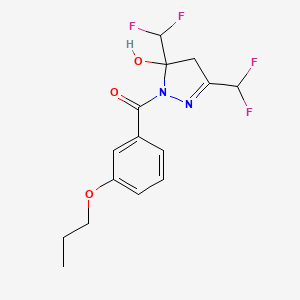
3,5-bis(difluoromethyl)-1-(4-isopropoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Vue d'ensemble
Description
3,5-bis(difluoromethyl)-1-(4-isopropoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as BDP, is a potent and selective inhibitor of human neutrophil elastase. It is a small molecule that has shown great potential in the treatment of various inflammatory diseases.
Mécanisme D'action
BDP inhibits the activity of human neutrophil elastase by binding to its active site. This prevents the enzyme from degrading elastin, which is a major component of lung tissue. By reducing the degradation of elastin, BDP helps to maintain the structural integrity of lung tissue and prevent the development of inflammation.
Biochemical and Physiological Effects:
BDP has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It has also been shown to reduce the recruitment of neutrophils to the lungs, which is a key feature of inflammation. In addition, BDP has been shown to improve lung function in animal models of COPD and ARDS.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BDP is its high selectivity for human neutrophil elastase. This makes it a useful tool for studying the role of this enzyme in various inflammatory diseases. However, the high potency of BDP also means that it can be toxic at high concentrations. This can make it difficult to use in cell culture experiments, where the concentration of the compound needs to be carefully controlled.
Orientations Futures
There are several potential future directions for research on BDP. One area of interest is the development of new formulations of the compound that can be delivered directly to the lungs. This could improve the efficacy of BDP in the treatment of lung diseases such as COPD and ARDS. Another area of interest is the development of new inhibitors of human neutrophil elastase that are based on the structure of BDP. These compounds could have improved selectivity and potency compared to BDP, and could be useful in the treatment of a wider range of inflammatory diseases.
Applications De Recherche Scientifique
BDP has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of human neutrophil elastase, which is a key enzyme involved in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). BDP has also been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis.
Propriétés
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O3/c1-8(2)24-10-5-3-9(4-6-10)13(22)21-15(23,14(18)19)7-11(20-21)12(16)17/h3-6,8,12,14,23H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECBLNMRNMDZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-(propan-2-yloxy)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4266400.png)
![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4266404.png)
![6-tert-butyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266425.png)
![ethyl 2-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B4266438.png)
![6-tert-butyl-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266442.png)

![1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4266454.png)
![5-(difluoromethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266455.png)




